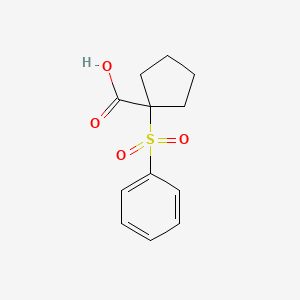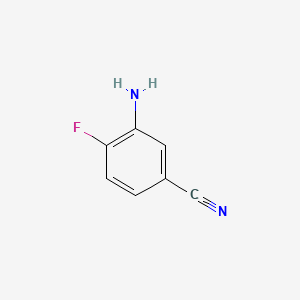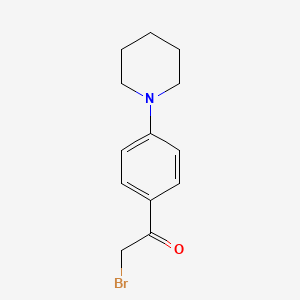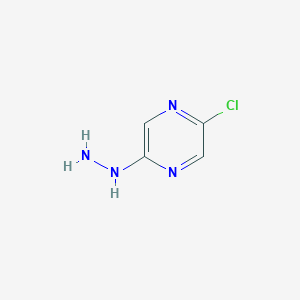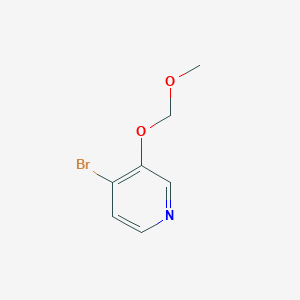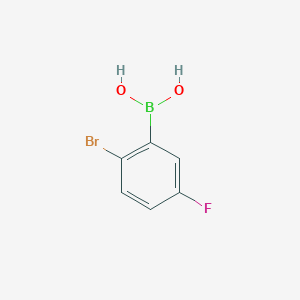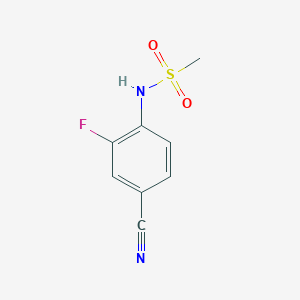
N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H7FN2O2S and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
- Structural Analysis : The structure of N-(4-Fluorophenyl)methanesulfonamide, a compound with a similar structure to N-(4-Cyano-2-fluorophenyl)methanesulfonamide, demonstrates that its amide hydrogen is positioned to engage with a receptor molecule during biological activity, indicating potential for various biological interactions (Gowda et al., 2007).
Chemoselective N-Acylation Reagents
- Chemoselectivity in Synthesis : Studies on the development of chemoselective N-acylation reagents have identified N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as exhibiting good chemoselectivity, suggesting potential application in organic synthesis and drug development (Kondo et al., 2000).
HMG-CoA Reductase Inhibition
- Cholesterol Biosynthesis Inhibition : Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, including derivatives related to this compound, have been synthesized and found effective in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This suggests its potential in developing cholesterol-lowering drugs (Watanabe et al., 1997).
Computational and Structural Studies
- Computational Analysis : Research involving N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, compounds with structural similarities, focuses on their molecular conformation, NMR chemical shifts, and vibrational transitions using DFT quantum chemical methods. This provides insights into the physical and chemical properties of related sulfonamides, applicable to the study of this compound (Karabacak et al., 2010).
Molecular Surface Electrostatic Potential
- Molecular Interaction Studies : The molecular electrostatic potential surfaces of various nimesulide derivatives, including compounds structurally related to this compound, have been studied to understand their intermolecular interactions. This research helps in the prediction and optimization of molecular interactions in drug design (Dey et al., 2016).
Quantum-Chemical Calculation for Antioxidant Activity
- Antioxidant Activity Analysis : Quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds provide insights into their antioxidant activity. This approach could be applicable for understanding the antioxidant potential of this compound (Xue et al., 2022).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(4-cyano-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULWFZPVQBHQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580590 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401909-16-8 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

